Platelet Aggregation Inhibition Potency
Intrazole demonstrates quantifiable anti-platelet activity in preclinical models, a property shared with but not identical to other NSAIDs. In comparative studies, Intrazole (BL-R743) effectively inhibited rabbit platelet aggregation in both in vitro and in vivo screens, with efficacy comparable to aspirin and phenylbutazone [1]. However, the review indicates Intrazole and other novel agents were not clearly superior to existing drugs in overall anti-inflammatory potency, which contributed to their discontinuation [1].
| Evidence Dimension | Inhibition of rabbit platelet aggregation |
|---|---|
| Target Compound Data | Effectively inhibited (qualitative) |
| Comparator Or Baseline | Aspirin (effectively inhibited); Phenylbutazone (effectively inhibited) |
| Quantified Difference | Not specified; potency deemed comparable but not superior |
| Conditions | In vitro and in vivo rabbit screens |
Why This Matters
This confirms Intrazole belongs to the NSAID class with anti-aggregatory activity but lacks a potency advantage over aspirin, explaining its limited commercial value for researchers seeking a more potent or selective tool.
- [1] Shen, T. Y. (2008). Chapter 18. Non-steroidal Antiinflammatory Agents. In Annual Reports in Medicinal Chemistry. ScienceDirect. View Source
